O-Acetyl Scopolamine Hydrobromide
Description
Historical Trajectories of Tropane (B1204802) Alkaloid Research and the Emergence of Scopolamine (B1681570) Studies
The study of tropane alkaloids has a rich history intertwined with traditional medicine, toxicology, and pharmacology. bohrium.comresearchgate.net For centuries, extracts from plants containing these compounds have been used for their medicinal and sometimes poisonous properties. woodlibrarymuseum.orgunnes.ac.id The isolation and structural elucidation of key tropane alkaloids, such as atropine (B194438) and scopolamine, in the 19th and early 20th centuries marked a significant turning point in understanding their chemical nature and biological activity. bohrium.comnih.gov
Scopolamine, also known as hyoscine, was first isolated in 1881. wikipedia.orgbris.ac.uk Its name is derived from the plant Scopolia carniolica, which was named after the naturalist Giovanni Antonio Scopoli. bris.ac.ukresearchgate.net Early research focused on its anticholinergic properties, where it acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. bohrium.comwikipedia.org This mechanism of action underpins its various physiological effects, including sedation, amnesia, and antiemetic properties. woodlibrarymuseum.orgunnes.ac.id Historically, scopolamine has been used in various contexts, from pre-anesthetic medication to its controversial use as a "truth serum" in the early 20th century. woodlibrarymuseum.orgwikipedia.org
The Position of O-Acetyl Scopolamine Hydrobromide as a Chemical Entity in Tropane Alkaloid Investigations
This compound is a synthetically derived salt of an acetylated form of scopolamine. clearsynth.comsynzeal.comusbio.net It is a derivative of the naturally occurring scopolamine and is primarily used as a reference standard in analytical chemistry and for research purposes. clearsynth.comsynzeal.comusbio.net The acetylation of the hydroxyl group in the scopolamine molecule modifies its chemical properties, which can be useful for specific analytical applications, such as in the development and validation of methods for detecting scopolamine and its impurities. clearsynth.comsynzeal.com
The hydrobromide salt form enhances the compound's stability and solubility, making it suitable for laboratory use. biosynth.com As a chemical entity, this compound serves as a crucial tool for researchers studying the chemistry and pharmacology of scopolamine and other tropane alkaloids. clearsynth.comsynzeal.com
Scope and Research Significance of this compound in Contemporary Chemical and Pharmacological Science
In modern scientific research, this compound holds significance in several key areas:
Analytical Chemistry: It is used as a certified reference material for the quality control of pharmaceutical preparations containing scopolamine. clearsynth.comsynzeal.com This includes its use in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to ensure the purity and identity of scopolamine products. jmp.ir
Pharmacological Research: While not typically used directly in therapeutic applications, this compound is valuable in preclinical research. It can be used to study the structure-activity relationships of scopolamine derivatives and to investigate the mechanisms of action of anticholinergic drugs. mdpi.com
Chemical Synthesis: The compound can serve as a starting material or intermediate in the synthesis of other scopolamine derivatives or related compounds for research purposes. google.comgoogle.com
The continued study of tropane alkaloids and their derivatives like this compound is driven by the need to develop new therapeutic agents with improved efficacy and reduced side effects. mdpi.com Research into the biosynthesis of these compounds in plants also opens up possibilities for biotechnological production methods. nih.govjmp.ir
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5027-67-8 | clearsynth.comsynzeal.comusbio.netnih.govscbt.com |
| Molecular Formula | C₁₉H₂₄BrNO₅ | usbio.netnih.govscbt.com |
| Molecular Weight | 426.3 g/mol | usbio.netbiosynth.comnih.gov |
| IUPAC Name | [(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl] (2S)-3-acetyloxy-2-phenylpropanoate;hydrobromide | clearsynth.comnih.gov |
| Melting Point | 194 °C | biosynth.com |
| Synonyms | O-Acetyl-(-)-hyoscine Hydrobromide, Scopolamine Acetate Hydrobromide | usbio.netnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-acetyloxy-2-phenylpropanoate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5.BrH/c1-11(21)23-10-14(12-6-4-3-5-7-12)19(22)24-13-8-15-17-18(25-17)16(9-13)20(15)2;/h3-7,13-18H,8-10H2,1-2H3;1H/t13?,14-,15-,16+,17-,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUFDYBDRQYWCZ-PUAWHVARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](C1=CC=CC=C1)C(=O)OC2C[C@@H]3[C@@H]4[C@@H](O4)[C@H](C2)N3C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746960 | |
| Record name | (1R,2R,4S,5S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-(acetyloxy)-2-phenylpropanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5027-67-8 | |
| Record name | (1R,2R,4S,5S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-(acetyloxy)-2-phenylpropanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Receptor Interaction Studies of O Acetyl Scopolamine Hydrobromide
Ligand Binding Kinetics and Receptor Affinity Profiling of O-Acetyl Scopolamine (B1681570) Hydrobromide
The primary mechanism of action for scopolamine and its derivatives is the blockade of cholinergic transmission. This is achieved through direct interaction with cholinergic receptors, primarily of the muscarinic subtype.
Scopolamine is well-established as a non-selective, high-affinity competitive antagonist at all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5) wikipedia.orgnih.govresearchgate.net. This non-selectivity means it does not distinguish significantly between the M1, M2, M3, M4, and M5 receptor subtypes, binding to them with similar, potent affinity wikipedia.orgnih.gov. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins nih.gov. By blocking the binding of the endogenous agonist acetylcholine, scopolamine inhibits the downstream signaling cascades initiated by these receptors throughout the central and peripheral nervous systems drugbank.com. Evidence for a key role in cognitive processes is strongest for the postsynaptic M1 receptor, which is densely located in the cortex and hippocampus nih.gov.
Research quantifying the binding affinity of scopolamine for cloned human muscarinic receptors has yielded specific inhibition constant (Ki) values, underscoring its potent interaction across all subtypes researchgate.net.
Table 1: Binding Affinity (Ki) of Scopolamine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki Value (nM) |
|---|---|
| hM1 | 0.83 |
| hM2 | 5.30 |
| hM3 | 0.34 |
| hM4 | 0.38 |
| hM5 | 0.34 |
Data sourced from a 2022 research publication researchgate.net.
The antagonism exerted by scopolamine at muscarinic receptors is competitive in nature wikipedia.orgdrugbank.com. This means that scopolamine binds reversibly to the same orthosteric site on the muscarinic receptor that acetylcholine binds to. By occupying this site, it physically prevents the endogenous neurotransmitter from binding and activating the receptor drugbank.comreddit.com. Because the inhibition is competitive, it can be surmounted by increasing the concentration of the agonist (acetylcholine) in the synaptic cleft reddit.com. This pharmacological characteristic is a hallmark of scopolamine's interaction with the cholinergic system.
While the primary targets of scopolamine are muscarinic receptors, evidence indicates that it also interacts with nicotinic acetylcholine receptors (nAChRs), albeit at significantly higher concentrations nih.govnih.gov. Studies have shown that scopolamine and its parent compounds act as competitive ligands at human α4β2 nicotinic acetylcholine receptors uu.nl. However, this binding does not lead to the activation of the receptor's ion channel; therefore, scopolamine does not act as an agonist at these sites uu.nl.
Furthermore, chronic administration of scopolamine has been observed to cause an upregulation in the density of nicotinic receptors in the brain, alongside the expected increase in muscarinic receptor density nih.gov. This suggests a complex regulatory interplay between the two major classes of cholinergic receptors in response to sustained muscarinic blockade.
Beyond the cholinergic system, scopolamine has been demonstrated to engage in off-target interactions, most notably with serotonin (B10506) type 3 (5-HT3) receptors.
5-HT3 Receptors: Scopolamine acts as a competitive antagonist at 5-HT3 receptors, which are ligand-gated ion channels nih.govnih.govresearchgate.net. This interaction is of a much lower affinity (in the micromolar range) compared to its high-affinity (nanomolar range) binding at muscarinic receptors nih.gov. The structural similarities between scopolamine and established 5-HT3 receptor antagonists, such as an aromatic group linked to an azabicyclic ring, are believed to underlie this interaction nih.gov. This off-target activity is pharmacologically significant, as centrally administered concentrations of scopolamine in research settings can be sufficient to inhibit 5-HT3 receptors nih.govcam.ac.uk.
Table 2: Off-Target Binding Profile of Scopolamine at 5-HT3A Receptors
| Parameter | Value (µM) | Method |
|---|---|---|
| IC50 | 2.09 | Electrophysiology (inhibition of 5-HT evoked responses) |
| Ki | 6.76 | Radioligand competition ([³H]granisetron) |
| Ki | 4.90 | Fluorescent ligand competition (G-FL) |
Data derived from studies on human 5-HT3A receptors expressed in HEK293 cells and Xenopus oocytes nih.govresearchgate.netcam.ac.uk.
α-Adrenergic Receptors: Direct, high-affinity binding of scopolamine to α-adrenergic receptors has not been established. However, functional studies reveal a significant interplay between the muscarinic and adrenergic systems. Research has shown that the memory-impairing effects of scopolamine administered into the CA1 region of the hippocampus can be modulated by α1- and α2-adrenergic receptor agonists and antagonists nih.govcore.ac.uk. For instance, the amnesia induced by scopolamine can be reversed by pre-test administration of the α1-agonist phenylephrine (B352888) or the α2-agonist clonidine, suggesting that scopolamine's cognitive effects may be partly related to its disruption of a cholinergic-adrenergic balance nih.gov.
Structural Biology of Receptor-Ligand Complexes Involving Scopolamine Analogues
Understanding the precise interaction between a ligand and its receptor at the atomic level is crucial for pharmacology. While a specific structure of O-Acetyl Scopolamine Hydrobromide bound to a receptor is not available, significant advances in structural biology using scopolamine analogues and related antagonists have provided a detailed blueprint of the binding mechanism.
The advent of high-resolution structural techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) has revolutionized the study of G-protein-coupled receptors (GPCRs), including the muscarinic acetylcholine receptors.
Crystal structures of the M1 and M4 muscarinic receptors have been solved in complex with the antagonist tiotropium, a compound related to scopolamine researchgate.netnih.gov. These structures reveal a conserved orthosteric binding pocket deep within the transmembrane helical bundle. Key interactions typically involve a conserved aspartate residue in transmembrane helix 3 (TM3), which forms an ionic bond with the positively charged nitrogen atom of the ligand, and a network of aromatic residues in TM3, TM5, TM6, and TM7 that stabilize the ligand through hydrophobic and van der Waals interactions researchgate.netmdpi.com.
More recently, cryo-EM has enabled the visualization of muscarinic receptors in their active state, coupled to their respective G-proteins. Structures of the M1 receptor in complex with the G-protein G11 and the M2 receptor with GoA have been determined nih.gov. These active-state structures show significant conformational changes, most notably a large outward movement of the intracellular side of TM6, which opens a cavity to accommodate the G-protein nih.govmdpi.com. Molecular docking studies based on these high-resolution structures allow for precise modeling of how scopolamine and its derivatives fit within the binding pocket, providing a structural basis for their antagonistic action mdpi.com.
Computational Modeling and Docking Simulations for this compound
While specific computational modeling and docking studies for this compound are not extensively detailed in publicly available literature, the methodology for such analyses is well-established and can be inferred from studies on its parent compound, scopolamine, and other muscarinic antagonists. These computational techniques are crucial for predicting the binding affinity and interaction mechanisms of ligands with their receptor targets at a molecular level.
The process begins with building an accurate three-dimensional (3D) model of the this compound molecule. This model accounts for its distinct stereochemistry and the conformational flexibility of its tropane (B1204802) ring and ester side chain. Concurrently, a 3D structure of the target, typically one of the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5), is obtained from protein data banks or generated through homology modeling.
Molecular docking simulations are then employed to predict the most likely binding pose of this compound within the receptor's binding site. For muscarinic antagonists, this is typically the orthosteric binding pocket where the endogenous ligand, acetylcholine, binds. Docking algorithms calculate the binding energy for various poses, with lower energy scores indicating a more stable and favorable interaction.
In silico docking analyses of the related antagonist scopolamine have been performed to understand its binding mechanics. These studies predict key molecular interactions, such as the orientation of the carbonyl linker within the binding site, which can influence binding potency. nih.gov For this compound, simulations would focus on how the addition of the acetyl group to the tropate (B1238587) ester side chain influences interactions with key amino acid residues in the binding pocket. This could involve analyzing potential hydrogen bonds, hydrophobic interactions, and steric compatibility. Such computational studies are instrumental in rational drug design, helping to refine compound structures to enhance selectivity and affinity for specific receptor subtypes. mdpi.comrsc.org
Downstream Cellular Signaling Pathways Modulated by this compound
As a derivative of the non-selective muscarinic antagonist scopolamine, this compound is expected to exert its pharmacological effects by competitively blocking the binding of acetylcholine to muscarinic receptors. These receptors are a class of G-protein coupled receptors (GPCRs) that mediate a wide array of physiological functions by initiating distinct downstream intracellular signaling cascades.
The five subtypes of muscarinic receptors are broadly categorized into two major signaling pathways based on the type of G-protein they couple with. nih.gov
Gq/11 Pathway: The M1, M3, and M5 receptor subtypes preferentially couple to G-proteins of the Gq/11 family. nih.govnih.gov Activation of these receptors by acetylcholine stimulates the enzyme phospholipase C (PLC). By antagonizing these receptors, this compound would prevent the activation of this pathway, thereby inhibiting PLC-mediated signaling.
Gi/o Pathway: The M2 and M4 receptor subtypes couple to inhibitory G-proteins of the Gi/o family. nih.govnih.gov When activated by acetylcholine, these receptors inhibit the enzyme adenylyl cyclase. This compound, by blocking M2 and M4 receptors, would prevent this inhibition, leading to a disinhibition of adenylyl cyclase activity.
Therefore, by acting as a non-selective antagonist, this compound would functionally block both major arms of the muscarinic GPCR signaling cascade, preventing the cellular responses normally triggered by acetylcholine.
The modulation of GPCR signaling cascades by this compound directly translates to significant impacts on the levels of intracellular second messengers. These small molecules are crucial for amplifying and propagating the initial receptor signal throughout the cell.
Inositol (B14025) Phosphates and Calcium (Ca2+) Mobilization: The Gq/11 pathway, blocked by antagonism at M1, M3, and M5 receptors, leads to the activation of PLC. PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). frontiersin.orgnih.gov Studies on scopolamine demonstrate that it inhibits the acetylcholine-stimulated formation of inositol phosphates. nih.gov Consequently, this compound is expected to prevent the generation of IP3 and the subsequent mobilization of intracellular calcium, a key signaling event in many cellular processes.
Cyclic Adenosine (B11128) Monophosphate (cAMP): The Gi/o pathway, blocked by antagonism at M2 and M4 receptors, involves the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic adenosine monophosphate (cAMP). nih.gov By blocking these inhibitory receptors, this compound would prevent the acetylcholine-induced decrease in intracellular cAMP levels. This leads to a relative increase or stabilization of cAMP, which in turn influences the activity of downstream effectors like Protein Kinase A (PKA).
Table 1: Research Findings on the Inhibitory Effects of Scopolamine
This table summarizes key research findings on the inhibitory concentrations of the parent compound, scopolamine, which inform the expected activity of this compound.
| Parameter | Finding | Organism/System | Reference |
| Receptor Binding | Competitive antagonist at muscarinic acetylcholine receptors with an IC50 of 55.3 nM. | Not Specified | selleckchem.com |
| Off-Target Binding | Reversibly inhibits 5-HT3 receptors with an IC50 of 2.09 μM. | Xenopus oocytes and HEK293 cells | nih.gov |
| Second Messenger Modulation | Antagonizes agonist-induced Gq pathway signaling at M1 muscarinic receptors. | BRET Assays | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Design of O Acetyl Scopolamine Hydrobromide Analogues
Elucidation of Key Pharmacophoric Features within the O-Acetyl Scopolamine (B1681570) Hydrobromide Structure
The antagonistic activity of O-Acetyl Scopolamine Hydrobromide at muscarinic receptors is not the result of a single molecular feature but rather the synergistic contribution of its distinct structural components. The tropane (B1204802) ring, the epoxide bridge, the acetylated tropic acid ester side chain, and the specific stereochemistry of its chiral centers all play crucial roles in receptor recognition, binding affinity, and functional activity.
The N-methyl-8-azabicyclo[3.2.1]octane core, known as the tropane ring, is the foundational scaffold for a large class of pharmacologically active alkaloids, including this compound. nih.govnih.gov This rigid bicyclic system correctly orients the other functional groups for optimal interaction with the receptor binding pocket.
A critical feature of the tropane moiety is its basic nitrogen atom. nih.gov At physiological pH, this nitrogen is protonated, and the resulting cation is believed to form key ionic interactions or cation-π interactions with anionic sites within the muscarinic receptor. nih.gov This interaction is a primary anchor for the ligand within the receptor. The tropane skeleton's role is considered highly significant for binding at ganglionic nicotinic receptors and muscarinic sites. While tropane itself does not occur naturally in a free form, it is the core of numerous esterified compounds with diverse pharmacological effects, from anticholinergic agents to stimulants, underscoring its importance as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net
A defining structural feature of scopolamine and its derivatives, including this compound, is the presence of an epoxide bridge between the 6th and 7th carbons of the tropane ring. egpat.com This feature distinguishes it from atropine (B194438), another well-known tropane alkaloid antagonist, which lacks this bridge. egpat.com
The ester side chain at the C3 position of the tropane ring is critical for high-affinity binding to muscarinic receptors. In this compound, this side chain is derived from tropic acid that has been acetylated at its hydroxyl group. This acetylation represents the primary structural difference from the parent compound, scopolamine.
While direct binding studies on this compound are not widely available, the influence of the acetyl moiety can be inferred from general chemical principles and related SAR studies.
Hydrogen Bonding: The hydroxyl group in scopolamine can act as a hydrogen bond donor, an interaction often crucial for high-affinity ligand-receptor binding. The replacement of this hydroxyl group with an acetyl group removes this hydrogen bond donor capability. This would necessitate a significant change in the binding orientation or could lead to a decrease in binding affinity if the hydrogen bond is critical for anchoring the side chain in the receptor pocket.
Steric and Electronic Effects: The acetyl group is sterically larger than the hydroxyl group. SAR studies on the deacylation of related compounds have suggested that the nature of the acyl group (e.g., acetyl vs. propionyl or butyryl) can influence biological activity, with steric factors playing a significant role. nih.gov The acetyl group's carbonyl oxygen could potentially act as a hydrogen bond acceptor, offering an alternative interaction point within the receptor.
Lipophilicity: Acetylation of a hydroxyl group typically increases the lipophilicity of a molecule. This change could influence the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier, as well as its affinity for hydrophobic pockets within the receptor.
Stereochemistry is a critical determinant of the pharmacological activity of this compound, which contains multiple chiral centers. Biological receptors are themselves chiral macromolecules, and as such, they can differentiate between stereoisomers of a ligand, often with one enantiomer (the eutomer) exhibiting significantly higher affinity than the other (the distomer).
The key chiral centers in this compound are located within the tropane skeleton and at the α-carbon of the tropic acid-derived side chain. The natural and more active form of scopolamine is the L-(-)-isomer. hhs.gov The precise three-dimensional arrangement of the ester linkage, the epoxide bridge, and the N-methyl group is essential for the molecule to adopt the correct conformation to fit within the complex topography of the muscarinic receptor binding site. Studies on other classes of compounds have demonstrated that subtle changes in stereochemistry, such as the orientation of a hydroxyl group from axial to equatorial, can have a profound impact on biological activity. nih.gov Therefore, maintaining the correct stereoconfiguration is paramount for preserving the potent anticholinergic activity of scopolamine derivatives.
Rational Design and Synthesis of Novel this compound Analogues
The rational design of analogues based on the scopolamine scaffold is a strategy employed to develop new therapeutic agents with improved properties, such as enhanced receptor subtype selectivity, better pharmacokinetic profiles, or novel therapeutic applications. This process involves the systematic modification of the parent structure and evaluation of the resulting effects on biological activity.
SAR studies have explored modifications at several positions on the scopolamine molecule, leading to insights into how different substituents affect receptor interaction.
One area of exploration has been the development of "soft drugs," which are designed to be metabolized into inactive forms in a controlled manner after exerting their therapeutic effect. In one such study, phenylsuccinic analogues of methscopolamine (B88490) were synthesized. The anticholinergic activity was found to be dependent on the length of the side chain alcohol used to create the ester, with the most potent compound in the series being approximately 100 times more active than its hypothetical inactive metabolite. nih.gov
| Compound | R Group (Ester) | Anticholinergic Activity (pA2 value) |
| 4a | Methyl | 7.96 |
| 4b | Ethyl | 7.82 |
| 4c | n-Propyl | 7.60 |
| 4d | Isopropyl | 7.42 |
| 4e | Cyclopentyl | 7.10 |
| Metabolite (2a) | H | ~5.96 |
This table presents data on the anticholinergic activity of phenylsuccinic analogues of a methscopolamine metabolite, demonstrating the effect of varying the ester substituent. Data sourced from Kumar et al., 1993. nih.gov
More recent research has focused on synthesizing fluorine-containing scopolamine analogues to explore potential antidepressant effects. nih.govacs.org This work identified that the phenyl moiety is a key pharmacophore for efficacy. acs.org In these studies, various substitutions were made to the phenyl ring of the tropic acid moiety. The results provided valuable data on how modifications impact M1 receptor antagonism and behavioral effects. For instance, the lead compound from this series, S-3a, was found to be an antagonist of M1 receptors. nih.govacs.org
Further studies have demonstrated the affinity of scopolamine and the related antagonist atropine for other receptors, such as the 5-HT3 receptor. This highlights the importance of substituent effects not only on potency at the primary target but also on selectivity against off-target interactions. nih.gov
| Compound | Receptor | Affinity / Potency |
| Scopolamine | 5-HT3 | IC50 = 2.09 μM; Ki = 4.90 μM |
| Atropine | 5-HT3 | IC50 = 1.74 μM; Ki = 7.94 μM |
| Granisetron | Muscarinic | Ki = 6.5 μM |
This table shows the cross-reactivity of muscarinic antagonists at the 5-HT3 receptor and vice versa, indicating that the structural features of the tropane scaffold can be recognized by multiple receptor families. Data sourced from Barann et al., 2015. nih.gov
Development of Fluoro-containing Scopolamine Analogues for Research Applications
The strategic incorporation of fluorine into drug candidates is a widely utilized approach in medicinal chemistry to enhance key pharmaceutical properties. researchgate.net Fluorine's high electronegativity and small atomic size can augment potency, selectivity, metabolic stability, and pharmacokinetic profiles. researchgate.net In the context of scopolamine, a tropane alkaloid known for its anticholinergic properties, the development of fluoro-containing analogues has been pursued to create novel research tools and potential therapeutic agents with improved characteristics. nih.govnih.gov
Research has focused on designing and synthesizing series of fluorine-containing scopolamine analogues to evaluate their biological potential. acs.org One notable study aimed to develop novel rapid-acting antidepressants by modifying the scopolamine scaffold. nih.govfigshare.com The rationale for this approach is based on several factors. Structure-activity relationship studies of tropane alkaloids indicate that the 6,7-position epoxide bridge in scopolamine is a critical structural motif for its central nervous system effects and should be retained. acs.org Furthermore, fluorine substitution has become a prominent feature in modern pharmaceuticals, with approximately half of blockbuster drugs containing fluorine atoms. acs.org
In a specific research endeavor, a series of novel fluoro-containing scopolamine analogues were synthesized and evaluated for their antidepressant potential. nih.gov The antidepressant activities were assessed using preclinical models such as the tail suspension test. nih.govacs.org From this screening, a lead compound, designated S-3a, was identified as having potent and sustained antidepressant effects. nih.govacs.org Further investigation into its mechanism suggested that S-3a acts as an antagonist of M1 muscarinic receptors and elevates levels of Brain-Derived Neurotrophic Factor (BDNF). nih.govacs.org
The table below summarizes the findings for a selection of the synthesized fluoro-containing scopolamine analogues.
| Compound | Modification | Key Finding |
|---|---|---|
| Scopolamine | Parent Compound | Known muscarinic antagonist with rapid antidepressant effects. nih.gov |
| S-3a | Fluorine-containing analogue | Identified as a lead compound with potent and sustained antidepressant effects. nih.govacs.org |
| Other Analogues | Various fluorine substitutions | Most synthesized compounds exhibited minimal toxicity in in-vitro assays (IC50 > 100 μM). nih.govacs.orgacs.org |
Molecular docking studies were also conducted to understand the interaction between the lead compound S-3a and its target, the M1 muscarinic receptor (M1R). acs.org These computational analyses help to visualize how the analogue fits within the receptor's binding pocket, providing insights that can guide the design of future derivatives with even greater affinity and selectivity. acs.org The development of these fluoro-containing analogues showcases a successful application of molecular design principles to modify a natural product scaffold for specific research applications.
Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is pivotal for predicting the activity of novel molecules, optimizing lead compounds, and guiding the rational design of new derivatives with improved efficacy. nih.gov
For a series of this compound derivatives, a QSAR study would involve several key steps. First, a dataset of molecules with varying structural modifications and their corresponding measured biological activities (e.g., receptor binding affinity, enzyme inhibition) would be compiled. Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. mdpi.com
The process attempts to correlate these structural properties with biological potency using various mathematical methods. nih.gov The generated QSAR models are then used to predict and classify the biological activities of new, unsynthesized chemical compounds. nih.gov
Key categories of molecular descriptors used in QSAR modeling include:
Electronic Descriptors: These describe the electron distribution in the molecule, such as atomic charges and dipole moment, which influence electrostatic interactions with a biological target.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.
Hydrophobicity Descriptors: Often represented by logP (the logarithm of the partition coefficient between octanol (B41247) and water), these descriptors are crucial for membrane permeability and hydrophobic interactions with the target. mdpi.com
Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and can describe properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The table below illustrates the types of descriptors that could be used in a hypothetical QSAR model for this compound derivatives.
| Descriptor Class | Example Descriptor | Property Modeled |
|---|---|---|
| Hydrophobicity | logP | Lipophilicity and ability to cross biological membranes. |
| Electronic | Dipole Moment | Polarity and potential for electrostatic interactions. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. mdpi.com |
| Topological | Molecular Connectivity Index (MCI) | Degree of branching in the molecular structure. mdpi.com |
Once the descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVR) and Random Forest (RF). nih.gov The final, crucial step is the rigorous validation of the QSAR model to ensure its statistical significance and predictive power for new compounds. nih.gov A validated QSAR model for this compound derivatives would serve as a powerful predictive tool, enabling researchers to prioritize the synthesis of candidates with the highest probability of desired biological activity, thereby accelerating the drug discovery and development process.
Preclinical Research Models and Mechanistic Investigations Involving O Acetyl Scopolamine Hydrobromide
In Vitro Cellular Models for Studying O-Acetyl Scopolamine (B1681570) Hydrobromide Effects
In vitro models are essential for dissecting the molecular and cellular mechanisms of action of compounds like O-Acetyl Scopolamine Hydrobromide. These systems allow for controlled investigation of receptor interactions and effects on neuronal pathways.
Cell line-based assays are a primary tool for characterizing the interaction of cholinergic antagonists with their receptors. While specific data on this compound is limited, studies on its parent compound, scopolamine, provide significant insights. For instance, research has utilized Human Embryonic Kidney (HEK) 293 cells stably expressing specific receptor subtypes to investigate binding affinities.
In one study, the competitive binding of scopolamine at the 5-HT3 receptor was measured using [3H]granisetron in HEK 293 cell extracts. chemsrc.com Scopolamine demonstrated concentration-dependent competition, yielding a pKi of 5.17, which corresponds to a Ki of 6.76 μM. chemsrc.com Functional assays have also been performed using Xenopus oocytes expressing 5-HT3 receptors. In this system, scopolamine did not elicit a response on its own but inhibited the response to serotonin (B10506) in a concentration-dependent manner, with a pIC50 value of 5.68. chemsrc.com Such assays are crucial for determining the selectivity and potency of compounds at various receptor targets.
Table 1: In Vitro Receptor Interaction Data for Scopolamine
| Assay Type | Cell/System Used | Target Receptor | Radioligand/Agonist | Measured Parameter | Result | Reference |
|---|---|---|---|---|---|---|
| Competitive Binding | HEK 293 cell extracts | 5-HT3 | [3H]granisetron | pKi | 5.17 (Ki=6.76 μM) | chemsrc.com |
Primary neuronal cultures, derived directly from rodent brain tissue such as the hippocampus and cortex, offer a more physiologically relevant system than cell lines for studying neuronal networks. thermofisher.com These cultures allow for the investigation of compound effects on neuronal viability, synaptic function, and signaling pathways. thermofisher.com In the context of cholinergic antagonism, these models are used to explore the neuroprotective or neurodegenerative effects of various substances.
For example, research investigating the effects of scopolamine has utilized primary cells from rat pups for molecular analyses like real-time polymerase chain reaction (RT-PCR). nih.gov Studies also use neuronal cell lines, such as the mouse hippocampal cell line HT-22, to screen for compounds that can protect against oxidative stress, a known consequence of cholinergic dysfunction. spandidos-publications.com For instance, the neuroprotective effects of ginseng berry extract were first confirmed against hydrogen peroxide-induced cytotoxicity in HT-22 cells before being tested in an in vivo scopolamine model. spandidos-publications.com These in vitro models are instrumental in elucidating the cellular mechanisms underlying the cognitive deficits observed in vivo and for the initial screening of potential therapeutic agents.
In Vivo Animal Models for Mechanistic Exploration
In vivo animal models are indispensable for understanding the complex behavioral and neurochemical effects of cholinergic blockade in a whole-organism context.
The administration of scopolamine to rodents is a widely accepted and extensively used pharmacological model to induce transient cognitive deficits, particularly in learning and memory. nih.govcreative-biolabs.comnih.govresearchgate.net This "cholinergic amnesia" model is valued for its robustness and relevance to the cholinergic hypothesis of geriatric memory dysfunction, which posits that cognitive decline in aging and dementia is linked to a decrease in cholinergic neurotransmission. researchgate.netplos.org
The model mimics memory dysfunctions observed in dementia by blocking muscarinic acetylcholine (B1216132) receptors, thereby disrupting central cholinergic pathways essential for cognitive processes. creative-biolabs.comspandidos-publications.comkosfaj.org Researchers use this model to screen and evaluate potential cognitive-enhancing compounds. creative-biolabs.complos.org The cognitive impairments are typically assessed using a variety of behavioral tasks, such as the Morris water maze, T-maze, passive avoidance, and novel object recognition tests. nih.govmdpi.comnih.gov
The cognitive impairment induced by scopolamine is directly linked to measurable deficits in the cholinergic system within key brain regions like the hippocampus and cortex. europeanreview.org Research consistently shows that scopolamine administration leads to a cascade of neurochemical changes indicative of cholinergic hypofunction.
Acetylcholinesterase (AChE) Activity: Scopolamine treatment has been shown to increase the activity of AChE, the enzyme that breaks down acetylcholine in the synaptic cleft. chemsrc.comnih.goveuropeanreview.orgekb.egsciepub.com This enzymatic upregulation leads to a faster degradation of acetylcholine, further reducing cholinergic signaling. For example, studies have reported significant increases in AChE activity in the cortex and hippocampus of scopolamine-treated rats. europeanreview.orgekb.eg
Acetylcholine (ACh) Levels: Consequently, the level of acetylcholine is often found to be decreased in the hippocampus and cortex following scopolamine administration. ekb.eg This reduction in the primary cholinergic neurotransmitter is a direct cause of the observed cognitive deficits. mdpi.com
Choline Acetyltransferase (ChAT) Expression: Some studies also report that scopolamine can reduce the expression or activity of ChAT, the enzyme responsible for synthesizing acetylcholine. spandidos-publications.comspandidos-publications.commdpi.com A decrease in ChAT further compromises the ability of the cholinergic system to maintain adequate neurotransmitter levels.
Table 2: Scopolamine-Induced Cholinergic Deficits in Rodent Brains
| Parameter | Effect | Brain Region(s) | Animal Model | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) Activity | Increased | Cortex, Hippocampus | Rat, Mouse | chemsrc.comeuropeanreview.orgekb.egsciepub.comsemanticscholar.org |
| Acetylcholine (ACh) Level | Decreased | Cortex, Hippocampus | Rat | ekb.egmdpi.com |
Glutamatergic System: Scopolamine affects the glutamatergic system, which is crucial for synaptic plasticity and memory formation. nih.gov Studies have shown that scopolamine administration can alter the levels of N-methyl-D-aspartate (NMDA) receptors. Specifically, hippocampal levels of the NR1 subunit of the NMDA receptor were found to be higher in scopolamine-treated mice compared to controls, suggesting a compensatory response to the cholinergic blockade. researchgate.netplos.org
Dopaminergic System: The cholinergic and dopaminergic systems are intricately linked. Scopolamine can increase dopamine (B1211576) release by inhibiting M2/M4 muscarinic autoreceptors located on dopaminergic neurons. nih.gov This interaction is complex, as both excessive and insufficient dopamine D1 receptor stimulation can lead to memory impairment. nih.gov
Serotonergic System: Scopolamine also influences the serotonergic (5-HT) system. Studies have reported varied effects, including increases in 5-HT levels in the cerebrospinal fluid, cerebral cortex, and hippocampus of rats following scopolamine administration. researchgate.nettandfonline.com This modulation of the serotonergic system, which is involved in regulating mood, cognition, and circadian rhythms, may contribute to the behavioral effects observed in scopolamine models. tandfonline.com
Table 3: Modulation of Other Neurotransmitter Systems by Scopolamine
| Neurotransmitter System | Key Receptors/Components | Observed Effect of Scopolamine | Brain Region(s) | Reference |
|---|---|---|---|---|
| Glutamatergic | NMDA Receptor (NR1, NR2B subunits) | Increased receptor complex levels | Hippocampus | researchgate.netplos.orgnih.gov |
| Dopaminergic | D1, D2, M2/M4 Autoreceptors | Increased dopamine release | - | nih.gov |
**
Metabolic Transformations and Enzymatic Interactions of Scopolamine Analogues in Biological Systems Excluding Human Pharmacokinetics
Identification of Enzymes Involved in Scopolamine (B1681570) Metabolism in Non-Human Systems (e.g., CYP3A subfamily)
While the full range of enzymes responsible for scopolamine metabolism is not completely elucidated, in vitro studies have provided significant insights. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, has been implicated in the initial oxidative stages of scopolamine metabolism. drugbank.comnih.gov Although much of the direct evidence linking CYP3A4 is from human studies or in vitro models designed to mimic human metabolism, these findings provide a foundational model for investigating analogous pathways in non-human systems. wikipedia.orgnih.gov Animal studies have detected numerous metabolites, suggesting a complex metabolic process, though specific enzyme identification in these models remains an area of active research. drugbank.comnih.gov
Table 1: Key Enzymes Implicated in Scopolamine Metabolism in Non-Human and In Vitro Models
| Enzyme Family | Specific Subfamily/Enzyme | Implicated Metabolic Reaction | Research Model Context |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP3A Subfamily | Oxidative Demethylation | In vitro studies drugbank.comnih.govnih.gov |
| Transferases | Glucuronosyltransferases | Glucuronide Conjugation | Analysis of metabolites in animal urine drugbank.comnih.govresearchgate.net |
Pathways of Biotransformation of Scopolamine and its Acetylated Derivatives
The biotransformation of scopolamine and its derivatives proceeds through several major pathways, primarily involving Phase I functionalization reactions followed by Phase II conjugation reactions. These processes convert the lipophilic parent compound into more water-soluble metabolites that can be more easily excreted.
Oxidative Demethylation: A primary Phase I metabolic pathway for scopolamine is oxidative demethylation. drugbank.comnih.gov This reaction involves the removal of the N-methyl group from the tropane (B1204802) ring. In vitro studies have demonstrated this process is linked to the activity of the CYP3A enzyme subfamily. drugbank.comnih.gov This transformation results in the formation of norscopolamine (also known as norhyoscine). researchgate.netakjournals.com
Hydrolysis: As an ester, scopolamine can undergo hydrolysis, though this is considered a minor pathway compared to oxidative metabolism and conjugation. This process would involve the cleavage of the ester bond, separating the scopine (B3395896) base from the tropic acid moiety.
Conjugation: Following Phase I reactions, or for the parent drug itself, Phase II conjugation is a significant pathway. The primary metabolites found in animal studies are various glucuronide and sulphide conjugates. drugbank.comnih.gov These reactions involve the attachment of glucuronic acid or sulfate (B86663) groups to the scopolamine molecule, which greatly increases its water solubility and facilitates its elimination from the body. nih.gov
The metabolism of scopolamine in animal models leads to the formation of several key metabolites. The qualitative and quantitative profile of these metabolites can differ between species. researchgate.net
Norscopolamine (Norhyoscine): Formed via oxidative demethylation of the N-methyl group. akjournals.com Its presence is a clear indicator of CYP-mediated metabolism.
Glucuronide and Sulphide Conjugates: These are major metabolites found in the urine of various animal species. drugbank.comnih.gov Their formation represents a primary detoxification and elimination pathway.
Other Derivatives: Studies in rats have identified various other metabolites, though their structures are not always fully elucidated. drugbank.comnih.gov
The research significance of these metabolites lies primarily in understanding the disposition of scopolamine in preclinical models. Identifying these compounds helps to map the metabolic fate of the drug and understand potential species-specific differences in biotransformation. The biological activity of these metabolites is generally considered to be low compared to the parent compound, but this is not extensively studied.
Table 2: Major Biotransformation Pathways and Metabolites of Scopolamine in Non-Human Systems
| Pathway | Reaction Type | Key Metabolite(s) | Research Significance |
|---|---|---|---|
| Oxidative Demethylation | Phase I | Norscopolamine (Norhyoscine) | Marker for CYP3A-mediated metabolism researchgate.netakjournals.com |
| Conjugation | Phase II | Scopolamine-glucuronide | Major detoxification and elimination product drugbank.comnih.gov |
Role of Metabolites as Signaling Molecules in Cellular Contexts
Currently, there is limited scientific literature available that specifically characterizes the metabolites of scopolamine as active signaling molecules in cellular contexts. The primary focus of research has been on the pharmacological activity of the parent compound, scopolamine, which acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. patsnap.com The metabolites, such as the glucuronide and sulphide conjugates, are generally considered to be pharmacologically inactive and are primarily viewed as end-products of a detoxification process destined for excretion. The role of norscopolamine has not been extensively studied in terms of distinct signaling properties, and it is often regarded simply as a product of demethylation. Further research is required to determine if these metabolites possess any intrinsic biological or signaling activity in non-human cellular models.
Enzyme Inhibition and Induction Studies by Scopolamine in Research Models
The potential for scopolamine to act as an inhibitor or inducer of metabolic enzymes is not well-documented in non-human research models. Enzyme induction is a process where exposure to a substance increases the expression of an enzyme, potentially accelerating the metabolism of other drugs. nih.gov Conversely, enzyme inhibition occurs when a substance blocks the activity of an enzyme, which can slow the metabolism of other drugs and lead to elevated concentrations. sps.nhs.uk
While scopolamine is a known substrate for CYP3A enzymes, there is little evidence to suggest it is a significant inhibitor or inducer of this enzyme family in research models. However, some studies have explored its interaction with other types of enzymes. For instance, research in a zebrafish model demonstrated that scopolamine itself can exert a modest inhibitory effect on the enzyme acetylcholinesterase (AChE). nih.gov AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov This finding is noteworthy as it suggests an additional mechanism of interaction beyond muscarinic receptor antagonism, although its significance in mammalian models requires further investigation.
Table 3: Summary of Scopolamine's Enzymatic Interaction Studies in Research Models
| Enzyme | Interaction Type | Effect | Model System |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | Modest inhibitory activity noted nih.gov | Zebrafish (Danio rerio) larvae nih.gov |
| Cytochrome P450 (e.g., CYP3A) | Substrate | Metabolized by these enzymes drugbank.comnih.gov | In vitro models drugbank.comnih.gov |
Q & A
Basic Research Questions
Q. How can researchers ensure the purity of O-acetyl scopolamine hydrobromide during synthesis?
- Methodological Answer : Purity verification typically involves high-performance liquid chromatography (HPLC) with mobile phases optimized for separation. For example, a mobile phase of acetonitrile and phosphate buffer (pH 3.0) achieves baseline separation between scopolamine derivatives and impurities. The sample solution is prepared by dissolving the compound in the mobile phase, and peaks are quantified using UV detection at 210 nm. Acceptance criteria require impurity peaks to not exceed 0.1% of the main peak area . Differential scanning calorimetry (DSC) and polarimetry further confirm physicochemical properties, such as melting points (191–194°C) and optical rotation (-25.5°), to comply with pharmacopeial standards .
Q. What safety protocols are critical when handling scopolamine hydrobromide in laboratory settings?
- Methodological Answer : Due to acute toxicity (oral LD₅₀ < 5 mg/kg in rats), researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and fume hoods. Work areas should be equipped with emergency eyewash stations and spill kits. Avoid skin contact, inhalation, or ingestion; if exposed, rinse immediately with water for 15 minutes and seek medical attention. Storage requires airtight containers in a poison-designated cabinet at 2–8°C, away from light and oxidizing agents .
Q. How is scopolamine hydrobromide quantified in complex biological matrices (e.g., plasma)?
- Methodological Answer : Liquid-liquid extraction (LLE) with dichloromethane followed by derivatization is commonly used. Gas chromatography (GC) coupled with mass spectrometry (MS) provides high sensitivity, with a limit of detection (LOD) of 0.1 ng/mL. Internal standards like deuterated scopolamine-d3 improve accuracy by correcting for matrix effects .
Advanced Research Questions
Q. What experimental designs are optimal for studying scopolamine hydrobromide’s cognitive effects in animal models?
- Methodological Answer : A battery of behavioral tests (e.g., Morris water maze, radial arm maze) administered to the same cohort of rats allows cross-task comparisons. For example, subcutaneous doses of 0.1–0.3 mg/kg induce transient memory deficits without peripheral cholinergic side effects. Control experiments with methyl scopolamine (a peripherally restricted analog) differentiate central vs. peripheral mechanisms. Data should be analyzed using mixed-effects models to account for repeated measures .
Q. How can researchers resolve contradictory data on scopolamine’s dose-dependent effects on attention vs. memory?
- Methodological Answer : Dose-response studies with the 5-choice serial reaction time task (5-CSRTT) in rodents reveal that low doses (0.03 mg/kg) impair attention (increased omissions), while higher doses (0.3 mg/kg) disrupt working memory. Pharmacokinetic profiling (e.g., plasma half-life = 1.5 hours) and receptor binding assays (IC₅₀ = 55.3 nM for muscarinic receptors) clarify mechanisms. Confounding variables like stress from injection protocols must be minimized by habituation training .
Q. What strategies mitigate batch-to-batch variability in scopolamine hydrobromide used for in vivo studies?
- Methodological Answer : Implement quality control (QC) protocols, including:
- HPLC-UV for purity (>99.4% by area normalization).
- Karl Fischer titration to monitor water content (<0.5% w/w).
- Stability testing under accelerated conditions (40°C/75% RH for 6 months) to ensure degradation products (e.g., scopine) remain below 0.2% .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
